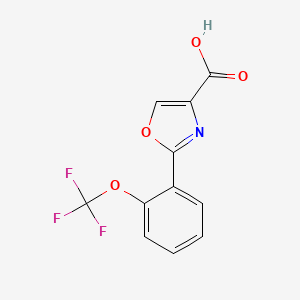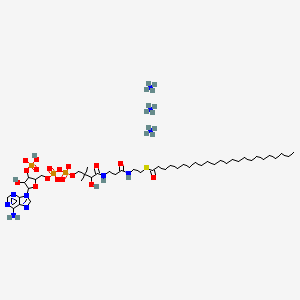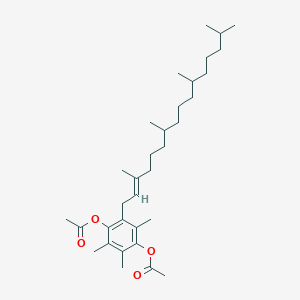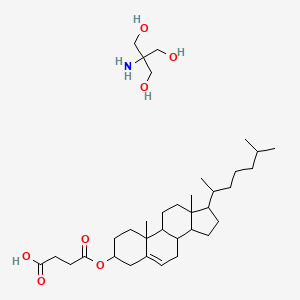
UDP-6-Azido-6-deoxy-D-galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-6-Azido-6-deoxy-D-galactose is a modified sugar nucleotide where the primary hydroxyl group at the sixth position of D-galactose is replaced with an azide group. This compound is an analogue of UDP-Galactose and is used extensively in biochemical and molecular research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UDP-6-Azido-6-deoxy-D-galactose involves multiple enzymatic steps. The process typically starts with the modification of enzymes such as galactokinase, UTP-glucose-1-phosphate uridylyltransferase, and α-1,4-galactosyltransferase to accommodate azido-functionalized substrates. These enzymes are then used to convert 6-azido-6-deoxy-D-galactose-1-phosphate into this compound .
Industrial Production Methods
Industrial production of this compound is achieved through coupled enzymatic reactions using modified enzymes. These reactions can yield high conversion rates, making the process efficient for large-scale production. The use of enzyme variants such as GalK-E37S, GalU-D133V, and LgtC-Q187S has been shown to significantly increase the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
UDP-6-Azido-6-deoxy-D-galactose primarily undergoes substitution reactions due to the presence of the azide group. The azide group can participate in bio-orthogonal click chemistry reactions, making it a valuable tool for labeling and modifying biomolecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper catalysts for click chemistry reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the sugar nucleotide .
Major Products Formed
The major products formed from reactions involving this compound are azido-functionalized biomolecules. These products are used in various applications, including bioimaging and the study of glycosphingolipids .
Aplicaciones Científicas De Investigación
UDP-6-Azido-6-deoxy-D-galactose has a wide range of applications in scientific research:
Mecanismo De Acción
UDP-6-Azido-6-deoxy-D-galactose acts as a galactosyl-donor in glycosylation reactions. The azide group allows for bio-orthogonal click chemistry, enabling the specific labeling and modification of biomolecules without interfering with natural biological processes. This makes it a powerful tool for studying glycosylation and its effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
UDP-6-Azido-6-deoxy-D-glucose: Similar in structure but with a glucose moiety instead of galactose.
UDP-6-Azido-6-deoxy-N-acetyl-D-galactosamine: Contains an N-acetyl group in addition to the azide.
Uniqueness
UDP-6-Azido-6-deoxy-D-galactose is unique due to its specific use as a galactosyl-donor in glycosylation reactions. Its ability to participate in click chemistry makes it particularly valuable for bioimaging and the study of glycosphingolipids .
Propiedades
IUPAC Name |
[6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSUUMDTTUVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)

![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)



![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)


